- Produtos Farmacêuticos e Bioquímicos
- Pesticidas Químicos
- Catalisadores
- Compostos Inorgânicos
- Solventes Orgânicos
- Compostos Orgânicos
- Ingredientes Ativos Farmacêuticos
- Intermediários Farmacêuticos
- Impurezas Farmacêuticas
- Blocos de Construção Medicinais
- Médico
- Ingredientes Ativos de Pesticidas
- Intermediários de Pesticidas
- pesticidas
- fertilizantes
- extratos de plantas
- extratos de animal
- Pigmentos Naturais
- Toxinas Naturais
- Sabores e Aromas
- Materiais de Polímero Alto
- Corantes e Pigmentos
- Tintas e Vernizes
- Materiais Elétricos
- Reagentes Químicos
- aditivos químicos
- Catalisadores e Químicas Inorgânicas
- Solventes e Químicos Orgânicos
- Produtos Naturais e Extratos
- Materiais Químicos
- Outro
- elemento
Fornecedores recomendados
Hebei Ganmiao New material Technology Co., LTD
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
A granel

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
Reagente

Shandong Feiyang Chemical Co., Ltd
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
A granel

Enjia Trading Co., Ltd
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
A granel

Amadis Chemical Company Limited
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
Reagente

6,6a-secoaporphinas
6,6a-Secoaporphines are a class of polycyclic organic compounds derived from aporphine alkaloids by the removal of two adjacent carbon atoms at positions 6 and 6a. These derivatives exhibit a unique tetracyclic structure characterized by their rigid planar nature, which can influence their physicochemical properties and potential biological activities. Due to their complex molecular architecture, secoaporphines have attracted significant interest in organic synthesis and natural product chemistry.
Structurally, these compounds feature an aporphine ring fused to a phenanthrene-like moiety via a methine bridge at the 6,6a-positions. The presence of multiple heteroatoms such as nitrogen and oxygen can further modulate their reactivity and selectivity in various chemical reactions. In terms of biological applications, secoaporphines have shown promise as potential antimalarial agents due to their ability to interact with key enzymes involved in the parasite's life cycle.
The synthesis of 6,6a-secoaporphines often involves multi-step organic transformations, including condensation, intramolecular cyclization, and functional group manipulations. Their unique structural features make them valuable intermediates for the development of new chemical entities and offer insights into the design of more potent bioactive molecules.
